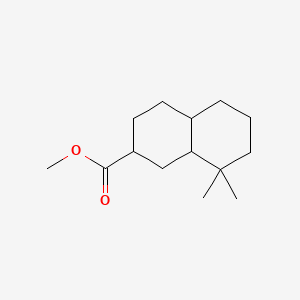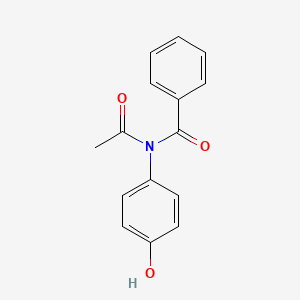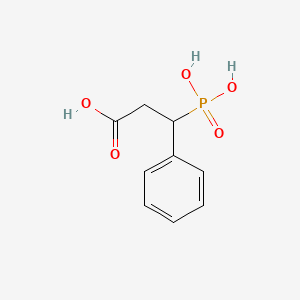
Dodecasiloxane, hexacosamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecasiloxane, hexacosamethyl- is a chemical compound with the molecular formula C26H78O11Si12 and a molecular weight of 903.92. It is also known by its CAS number 2471-08-1 . This compound is part of the siloxane family, which is characterized by silicon-oxygen bonds. Dodecasiloxane, hexacosamethyl- is notable for its high thermal stability and unique chemical properties, making it valuable in various industrial and scientific applications.
Preparation Methods
The synthesis of dodecasiloxane, hexacosamethyl- typically involves the hydrolysis and condensation of organosilicon compounds. One common method includes the reaction of methyltrichlorosilane with water, followed by a series of condensation reactions to form the desired siloxane structure . Industrial production methods often utilize controlled hydrolysis and polymerization processes to ensure high purity and yield of the compound.
Chemical Reactions Analysis
Dodecasiloxane, hexacosamethyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form silanol groups.
Reduction: Reduction reactions can convert siloxane bonds to silane bonds.
Substitution: It can undergo substitution reactions where organic groups attached to silicon atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dodecasiloxane, hexacosamethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in various organic and inorganic reactions.
Biology: This compound is utilized in the development of biocompatible materials and as a component in drug delivery systems.
Medicine: It is explored for its potential in creating medical devices and implants due to its biocompatibility and stability.
Mechanism of Action
The mechanism of action of dodecasiloxane, hexacosamethyl- involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular membranes and proteins, influencing their structure and function. The silicon-oxygen bonds in the compound provide high thermal and chemical stability, which is crucial for its effectiveness in various applications .
Comparison with Similar Compounds
Dodecasiloxane, hexacosamethyl- can be compared with other siloxane compounds such as octamethylcyclotetrasiloxane and decamethylcyclopentasiloxane. While these compounds share similar silicon-oxygen frameworks, dodecasiloxane, hexacosamethyl- is unique due to its higher molecular weight and more complex structure, which confer enhanced stability and specific chemical properties .
Similar compounds include:
- Octamethylcyclotetrasiloxane
- Decamethylcyclopentasiloxane
- Hexamethyldisiloxane
These compounds are also used in various industrial and scientific applications but differ in their molecular structures and specific properties.
Properties
CAS No. |
2471-08-1 |
|---|---|
Molecular Formula |
C26H78O11Si12 |
Molecular Weight |
903.9 g/mol |
IUPAC Name |
[dimethyl(trimethylsilyloxy)silyl]oxy-[[[[[[[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane |
InChI |
InChI=1S/C26H78O11Si12/c1-38(2,3)27-40(7,8)29-42(11,12)31-44(15,16)33-46(19,20)35-48(23,24)37-49(25,26)36-47(21,22)34-45(17,18)32-43(13,14)30-41(9,10)28-39(4,5)6/h1-26H3 |
InChI Key |
CJRWALLMSORFIV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


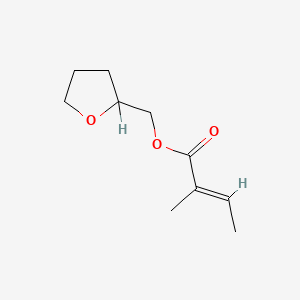
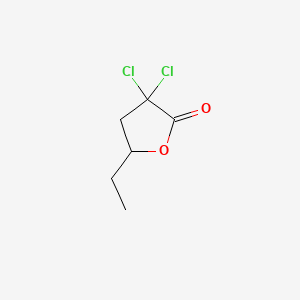
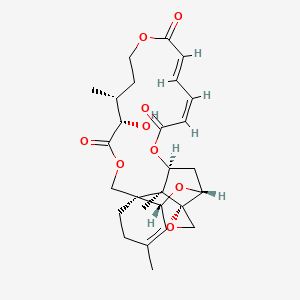
![N-[(3S)-3-tert-butyloctyl]octadecan-1-amine](/img/structure/B12657238.png)
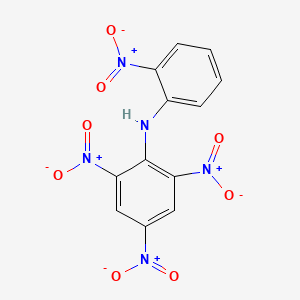
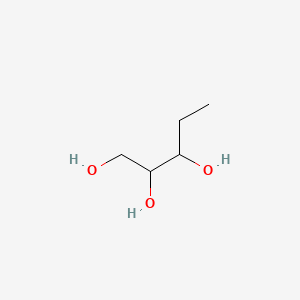

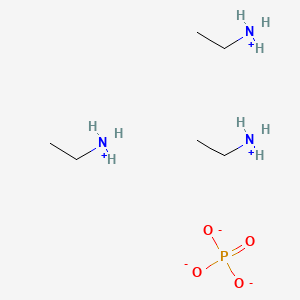
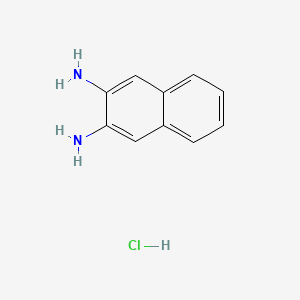
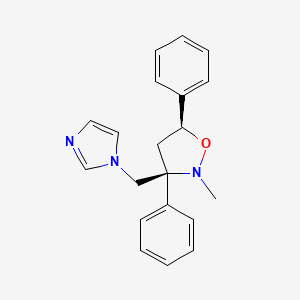
![(7S,9R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-9,10,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12657287.png)
